Methyl 2-(3-(5-(2-chlorophenyl)furan-2-yl)acrylamido)acetate
Description
Methyl 2-(3-(5-(2-chlorophenyl)furan-2-yl)acrylamido)acetate is a synthetic organic compound featuring a furan core substituted with a 2-chlorophenyl group, an acrylamido linkage, and a methyl ester moiety. This structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for exploration in medicinal chemistry and materials science.
Properties
CAS No. |
853356-06-6 |
|---|---|
Molecular Formula |
C16H14ClNO4 |
Molecular Weight |
319.74 g/mol |
IUPAC Name |
methyl 2-[[(E)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enoyl]amino]acetate |
InChI |
InChI=1S/C16H14ClNO4/c1-21-16(20)10-18-15(19)9-7-11-6-8-14(22-11)12-4-2-3-5-13(12)17/h2-9H,10H2,1H3,(H,18,19)/b9-7+ |
InChI Key |
JGKWKBCPSPUVSF-VQHVLOKHSA-N |
Isomeric SMILES |
COC(=O)CNC(=O)/C=C/C1=CC=C(O1)C2=CC=CC=C2Cl |
Canonical SMILES |
COC(=O)CNC(=O)C=CC1=CC=C(O1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-(5-(2-chlorophenyl)furan-2-yl)acrylamido)acetate typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-chlorophenyl group: This step involves the substitution of a hydrogen atom on the furan ring with a 2-chlorophenyl group, often using a Friedel-Crafts acylation reaction.
Acrylamido group addition: The acrylamido group is introduced through an amide coupling reaction, where an acrylamide derivative reacts with the furan ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the acrylamido group can yield the corresponding amine derivative.
Substitution: The 2-chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Substituted furan derivatives with various functional groups.
Scientific Research Applications
Methyl 2-(3-(5-(2-chlorophenyl)furan-2-yl)acrylamido)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(5-(2-chlorophenyl)furan-2-yl)acrylamido)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The furan ring and the 2-chlorophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and ester groups. Key comparisons include:
Table 1: Structural Features of Analogous Compounds
Key Observations:
- Core Heterocycles: The target compound’s furan ring contrasts with benzofuran (), furanone (), and thienopyridine (). Benzofuran derivatives often exhibit enhanced aromatic stability, while furanones are associated with bioactivity due to their electrophilic carbonyl groups .
- Substituent Diversity: The 2-chlorophenyl group in the target compound is also present in Methyl 2-(2-chlorophenyl)-2-(thienopyridine)acetate (), suggesting shared electronic effects (e.g., electron-withdrawing properties). In contrast, bromo and methylsulfinyl groups in may alter solubility and reactivity .
- Ester Groups : Methyl esters are common in pharmaceuticals due to metabolic stability, whereas chloroethyl esters () might enhance lipophilicity or serve as prodrugs .
Substituent Effects on Physicochemical Properties
- Similar chlorophenyl motifs in and are linked to CNS activity or regulatory controls .
- Acrylamido Linkage: The acrylamido group in the target compound could facilitate hydrogen bonding or Michael addition reactions, unlike the amino group in , which may enhance water solubility .
- Methoxy vs. Methylsulfinyl : Methoxy groups () are electron-donating, while methylsulfinyl () is polar and may improve solubility or oxidative stability .
Biological Activity
Methyl 2-(3-(5-(2-chlorophenyl)furan-2-yl)acrylamido)acetate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : Methyl 2-[[(E)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enoyl]amino]acetate
- Molecular Formula : C16H14ClNO4
- Molecular Weight : 319.74 g/mol
- CAS Number : 853356-06-6
The compound consists of a furan ring, a 2-chlorophenyl group, and an acrylamido moiety, which contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanism behind its antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
This compound has also been evaluated for anticancer properties. Studies have reported cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells.
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 22.54 | |
| A549 | 5.08 | |
| HCT116 | 8.25 |
The compound's anticancer mechanism may involve apoptosis induction and cell cycle arrest, potentially through the modulation of key signaling pathways.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism or proliferation, contributing to its antimicrobial and anticancer effects.
- Receptor Interaction : Interaction with cellular receptors could modulate signaling pathways that regulate cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : The furan moiety can participate in redox reactions, potentially leading to increased ROS levels that induce oxidative stress in target cells.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Study on Anticancer Properties : A study demonstrated that this compound exhibited significant antiproliferative effects on MCF-7 cells, with an IC50 value comparable to standard chemotherapeutics like doxorubicin .
- Antimicrobial Evaluation : Another research effort focused on the compound's ability to inhibit the growth of pathogenic bacteria, establishing it as a promising candidate for further development as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
